Lead monoxide

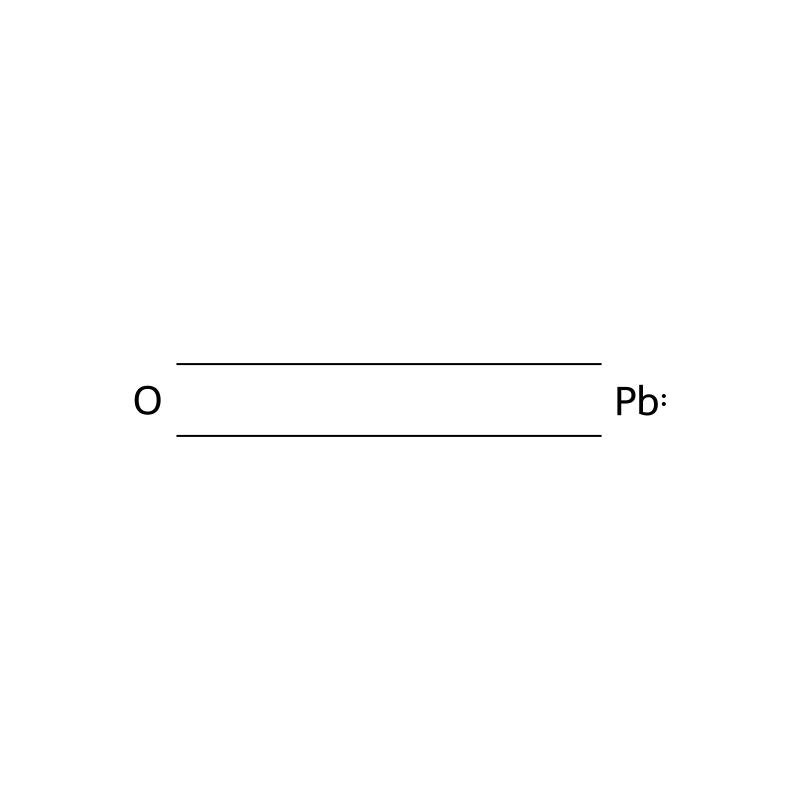

OP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

OP

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water: 0.017 g/L at 20 °C

Insoluble in water, alcohol; soluble in acetic acid, dilute nitric acid, warm soln of fixed alkali hydroxides

Soluble in ammonium chloride

Solubility in water: none

Synonyms

Canonical SMILES

Optoelectronic Devices:

Recent research has shown promise for lead monoxide as a material in optoelectronic devices, particularly in the field of nanophotonics. Its tunable bandgap, high carrier mobility, and excellent photoresponse performance make it attractive for applications such as:

- Photodetectors: Lead monoxide nanostructures have been explored for their potential use in photodetectors, which convert light into electrical signals. Studies have shown that these nanostructures exhibit high sensitivity and fast response times, making them suitable for various applications, including optical communication and imaging [].

Battery Technology:

Lead monoxide plays a crucial role in lead-acid batteries, one of the most widely used battery technologies. It serves as a precursor to the active material formed on the positive plates of these batteries, contributing to their durability and long lifespan []. Additionally, research is ongoing to explore the use of lead monoxide in novel battery technologies with improved efficiency and performance.

Catalysis:

Lead monoxide has been investigated as a catalyst in various organic chemical reactions. Its acidic and basic properties make it suitable for promoting specific types of reactions, potentially leading to more efficient and sustainable chemical processes []. However, it's important to note that due to lead's inherent toxicity, research in this area requires careful consideration of safety and environmental impact.

Lead monoxide, also known as lead(II) oxide, has the chemical formula PbO. It is an inorganic compound that appears in two distinct forms: litharge (tetragonal structure, typically red or orange) and massicot (orthorhombic structure, usually yellow). Lead monoxide is amphoteric, meaning it can react with both acids and bases to form various lead compounds. This compound is commonly used in various industrial applications due to its unique properties and reactivity .

- With Acids: Reacts with acids to form lead(II) salts. For example:

- With Bases: Dissolves in strong bases to form plumbite ions:

- Reduction Reaction: Can be reduced to metallic lead using carbon monoxide at high temperatures:

These reactions highlight the versatility of lead monoxide in chemical processes .

Lead monoxide is highly toxic and poses significant health risks. Exposure can lead to lead poisoning, which affects multiple organ systems, particularly the nervous system. Symptoms of lead poisoning include abdominal pain, constipation, fatigue, and neurological impairments. Due to its toxicity, strict regulations govern its use and disposal .

Lead monoxide can be synthesized through various methods:

- Thermal Decomposition: Heating lead(II) carbonate or lead(II) nitrate results in the formation of lead monoxide.

- Example reaction for lead(II) carbonate:

- Example reaction for lead(II) carbonate:

- Barton Pot Method: Molten lead droplets are oxidized in a controlled environment with forced air flow, producing a mixture of litharge and massicot.

- Ball Mill Method: Lead balls are oxidized through mechanical collisions in a rotating drum, facilitating oxidation .

Lead monoxide has several industrial applications:

- Glass Manufacturing: Used as a flux to produce high-refractive index glass.

- Ceramics: Acts as a pigment and improves the properties of ceramic materials.

- Batteries: Serves as a component in lead-acid batteries.

- Cements: Mixed with glycerol to create a sealing cement for plumbing applications .

Lead monoxide shares similarities with other lead oxides but exhibits unique properties:

| Compound Name | Chemical Formula | Oxidation State | Color | Key Features |

|---|---|---|---|---|

| Lead Dioxide | PbO₂ | +4 | Brown | Used in batteries; more reactive than PbO |

| Lead Tetroxide | Pb₃O₄ | Mixed (+2, +4) | Red | Used in pigments; complex structure |

| Lead(II,IV) Oxide | PbO·PbO₂ | Mixed (+2, +4) | Varies | Intermediate compound; used in ceramics |

Lead monoxide is unique due to its amphoteric nature and its specific color variations depending on the synthesis method. Its ability to react with both acids and bases distinguishes it from other lead oxides .

Physical Description

DryPowder; DryPowder, OtherSolid; OtherSolid; WetSolid

RED-TO-YELLOW CRYSTALS.

Color/Form

Yellow orthorhombic crystals

Boiling Point

1470 °C

Density

9.64 g/cu cm

9.5 g/cm³

Melting Point

888 °C

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 764 companies. For more detailed information, please visit ECHA C&L website;

Of the 31 notification(s) provided by 755 of 764 companies with hazard statement code(s):;

H302+H332 (13.64%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (52.45%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (98.15%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (11.92%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (27.02%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (43.84%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (56.03%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (56.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

... Produced commercially by the reaction of molten lead with air or oxygen in a furnace.

In the ball mill process, metallic lead balls are tumbled in air to produce a "leady" oxide, which typically contains 20 to 35 % free lead. The Barton pot process oxidizes droplets of molten lead at ca. 430 °C to produce either litharge or leady litharge.

There are several principal processes for producing litharge, all involving the oxidation of elemental lead at elevated temperature. Molten lead may be held in a cupelling furnace at about 1020 C until oxidized to molten litharge, or molten lead at about 510 C may be atomized into a flame, where it burns vigorously, forming "sublimed" or "fumed" litharge. Alternatively, molten lead is fumed from the surface and collected in a baghouse. In all of the processes, the product must be cooled quickly to below about 300 C to avoid further oxidation, forming red lead.

General Manufacturing Information

Electrical equipment, appliance, and component manufacturing

Explosives manufacturing

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Petrochemical manufacturing

Primary metal manufacturing

Secondary Metals Refining

Secondary metals manufacturing (specifically: lead smelting and refiner/recycler)

Secondary metals manufacturing (specifically: off-site, commercial third-party lead smelting and refiner/recycler. Trojan sends its scrap/waste lead compounds to these permitted recyclers.

Services

Synthetic rubber manufacturing

Used in battery production

Lead oxide (PbO): ACTIVE

For many years, the plates of lead/acid batteries have been produced from leady oxide, a mixture of finely divided lead ('free-lead') and lead monoxide. Although this material is generally satisfactory, it suffers from the disadvantages that it is variable in composition and requires complicated and lengthy processing after pasting to remove the residual free-lead. Plates made from leady oxide also require cycling before they achieve their full performance, and this can result in either depressed initial capacity or additional processing cost. There is a growing trend towards the use of pure lead monoxide for the production of positive plates.

In the earliest lead/acid battery, active material was formed electrochemically on the surface of a sheet of lead, which also served as the plate itself. Since that time, lead compounds (i.e., litharge, red lead, leady oxide) have been used to form the active mass, with better efficiency and performance. Many lead oxide production methods have existed, the predominant two are the 'ball mill' and the 'Barton pot' processes.

Azarcon (lead tetroxide) and Greta (lead oxide) are used by an estimated 7.2-12.1% of Mexican-Hispanic families for treatment of empacho. In Spanish, empacho means "blocked intestine" but it refers to any type of chronic digestive problem, including diverse symptoms such as constipation, diarrhea, nausea, vomiting, anorexia, apathy, and lethargy. Azarcon and Greta are fine powders with total lead contents varying from 70% to >90%.

Hispanic children exposed to litargirio (also known as litharge or lead monoxide), a yellow or peach-colored powder used as an antiperspirant/deodorant and a folk remedy in the Hispanic community.

All lead-containing compounds are produced from pig lead through a series of steps, except for the small amount of lead in leaded zinc oxide for which high grade lead ore is used. Most lead compounds are prepared directly or indirectly from lead monoxide, commonly known as litharge. /Lead compounds/

Storage Conditions

Separated from food and feedstuffs and incompatible materials.

Interactions

Chelating agents in plasma reduce the proportion of metals bound to proteins. EDTA Ca is energetic on all metals mainly on lead, cadmium, and zinc. N-acetyl-DL penicillamin is less energetic. Meso 2,3 dimercapto succinic acid, and 2,3 dimercapto-1-propan sulfonic acid have an effect only on Lead but in a very light way. ... /Metal oxides/

30 male and 30 female hamsters (Syrian golden, 6 wk old) were intratracheally injected with 1 mg lead oxide, alone or with 1 mg benzo(a)pyrene once a wk for 10 wk. Lead oxide alone induced alveolar metaplasia (19) and adenomatous proliferation (3) in the lungs. In combination with benzo(a) pyrene, lead oxide caused adenoma (9) and adenocarcinomas (1) in the peripheral area of the lungs, as well as alveolar metaplasia (23) and adenomatous proliferation (5).

The pulmonary toxicity of sodium diethyldithiocarbamate and lead(II) oxide alone or in combination was studied in rats after a single intratracheal instillation. The lead content in the lungs and the whole blood was determined and it has been found that the clearance of lead from the lung was delayed by dithiocarbamate complex formation, which probably had a role in increased IgA levels in the bronchoalveolar fluid and the induction of local immune response. The combined exposure gave rise to calcium deposits in the lungs both extra- and intracellularly after 1 month of exposure. Both separate and combined exposure invoked permanent injury in membranes or dystrophic changes in the cytoplasm of pneumocytes, which may initiate and generate a series of events leading to fibrosing alveolitis.

Stability Shelf Life

Exists in 2 forms: (1) Red to reddish-yellow, tetragonal crystals; stable at ordinary temps. (2) Yellow, orthorhombic crystals; stable >489 °C